2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Description
The compound “2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” is a useful research chemical .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Chemical Reactions Analysis
Triazines and tetrazines, which are part of the compound’s structure, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Compounds with structural motifs similar to the one have been extensively studied for their synthetic utility and chemical reactivity. For instance, research into nucleophilic replacement reactions of sulphonate esters has led to the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, highlighting the complex transformations these molecules can undergo (Ali & Richardson, 1969). Similarly, the exploration of antimalarial sulfonamides against COVID-19 through computational calculations and molecular docking studies presents a clear indication of their potential therapeutic applications (Fahim & Ismael, 2021).
Larvicidal and Antimicrobial Activities
The synthesis of novel triazinone derivatives has revealed their potent larvicidal and antimicrobial properties, demonstrating the relevance of such compounds in addressing public health concerns related to mosquito-borne diseases and microbial infections (Kumara et al., 2015).
Molecular Docking and Biological Activities
Further studies have delved into the molecular docking and biological activities of 1,2,4-triazine derivatives, underscoring their potential as antimicrobial agents and highlighting the versatility of these compounds in medicinal chemistry (El‐Barbary et al., 2005).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
One particularly notable application involves the inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), indicating the potential of these compounds in cancer therapy and the broader scope of targeting key pathways in oncogenesis (Stec et al., 2011).
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-6-5-9-15(10-13)21-17(25)12-27-19-23-22-16(18(26)24(19)20)11-14-7-3-2-4-8-14/h2-10H,11-12,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCRTUFMZHTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.